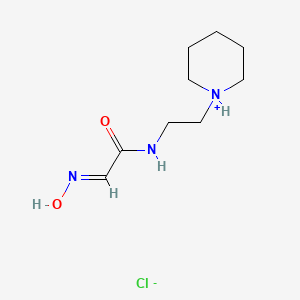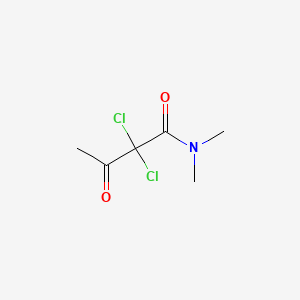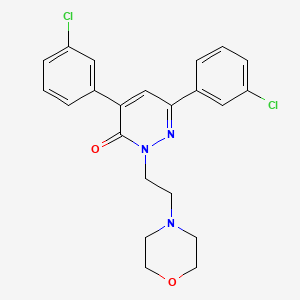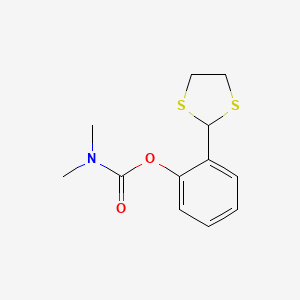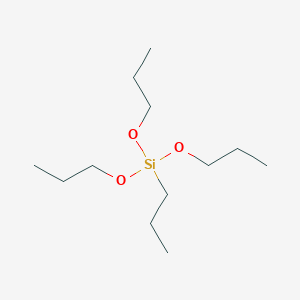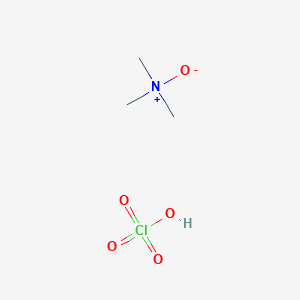
N,N-dimethylmethanamine oxide;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethylmethanamine oxide;perchloric acid is a compound that combines N,N-dimethylmethanamine oxide with perchloric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethylmethanamine oxide can be synthesized through the oxidation of N,N-dimethylmethanamine using hydrogen peroxide or other oxidizing agents . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to prevent decomposition.
Industrial Production Methods
Industrial production of N,N-dimethylmethanamine oxide involves large-scale oxidation processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of perchloric acid in the production process requires careful handling due to its highly reactive and corrosive nature .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylmethanamine oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can revert the compound back to N,N-dimethylmethanamine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions . The reactions typically occur under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction will produce N,N-dimethylmethanamine .
Scientific Research Applications
N,N-dimethylmethanamine oxide;perchloric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cellular metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of N,N-dimethylmethanamine oxide;perchloric acid involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate enzyme activity and influence metabolic pathways, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trimethylamine N-oxide: Similar in structure but differs in the number of methyl groups attached to the nitrogen atom.
N,N-dimethylethanamine oxide: Another related compound with a slightly different alkyl group attached to the nitrogen.
Uniqueness
N,N-dimethylmethanamine oxide;perchloric acid is unique due to its combination with perchloric acid, which imparts distinct chemical properties and reactivity. This combination enhances its utility in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
22755-36-8 |
|---|---|
Molecular Formula |
C3H10ClNO5 |
Molecular Weight |
175.57 g/mol |
IUPAC Name |
N,N-dimethylmethanamine oxide;perchloric acid |
InChI |
InChI=1S/C3H9NO.ClHO4/c1-4(2,3)5;2-1(3,4)5/h1-3H3;(H,2,3,4,5) |
InChI Key |
AHVPQWJIEDXKEY-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)[O-].OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


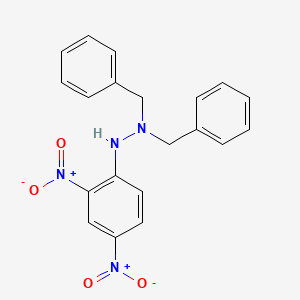
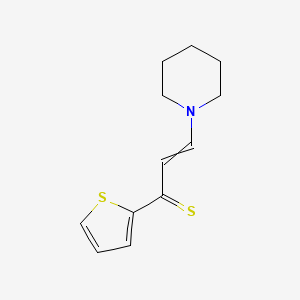
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)

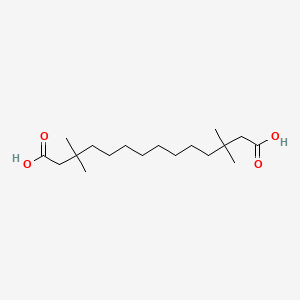
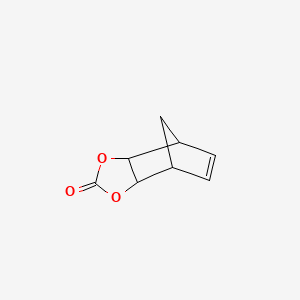
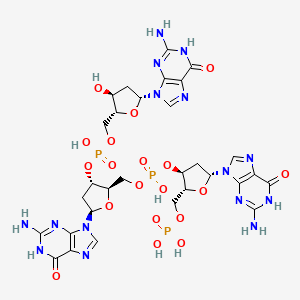
![N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B14698518.png)
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
